molecular formula C20H19N5OS2 B2786453 N-(2-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886921-56-8

N-(2-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2786453
CAS No.: 886921-56-8
M. Wt: 409.53
InChI Key: KQIKOLRPYGIBCW-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N5OS2 and its molecular weight is 409.53. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2/c1-2-15-8-3-4-9-16(15)21-18(26)14-28-20-23-22-19(17-10-7-13-27-17)25(20)24-11-5-6-12-24/h3-13H,2,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIKOLRPYGIBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies based on existing literature.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H20N4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{S}

This compound features a triazole ring, a pyrrole moiety, and a thiophene ring, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives containing triazole and pyrrole rings have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.0Induces apoptosis via caspase activation
Compound BLung Cancer3.5Inhibits cell cycle progression
N-(2-ethylphenyl)-2-{...}TBDTBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown efficacy against various pathogens, including bacteria and fungi. The presence of the thiophene and triazole rings is often linked to enhanced antimicrobial activity.

Anti-inflammatory Effects

Research has highlighted that triazole-containing compounds can modulate inflammatory pathways. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the triazole or thiophene rings can significantly alter the potency and selectivity of the compound.

Key Findings:

  • Substituent Variability : Altering the position and nature of substituents on the triazole ring has been shown to enhance antitumor activity.
  • Pyrrole Influence : The presence of a pyrrole moiety often increases lipophilicity, improving cellular uptake.
  • Sulfanyl Group Role : The sulfanyl group may enhance interaction with biological targets, contributing to increased activity against specific enzymes.

Case Studies

A notable study involved screening a library of compounds similar to this compound against various cancer cell lines. The results indicated that modifications led to a range of IC50 values from 0.5 µM to 10 µM across different targets.

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